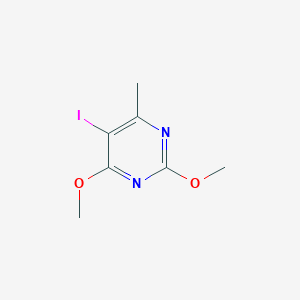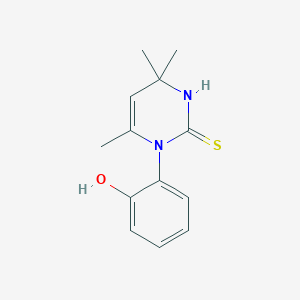
2(1H)-Pyrimidinethione, 3,4-dihydro-1-(o-hydroxyphenyl)-4,4,6-trimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(1H)-Pyrimidinethione, 3,4-dihydro-1-(o-hydroxyphenyl)-4,4,6-trimethyl- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as thiamine pyrophosphate (TPP) analog and has been found to have several physiological and biochemical effects.
作用機序
The mechanism of action of 2(1H)-Pyrimidinethione, 3,4-dihydro-1-(o-hydroxyphenyl)-4,4,6-trimethyl- is not fully understood. However, it is known to act as a cofactor for several enzymes, including pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, and transketolase. This compound is also known to play a crucial role in the metabolism of glucose, amino acids, and lipids.
生化学的および生理学的効果
2(1H)-Pyrimidinethione, 3,4-dihydro-1-(o-hydroxyphenyl)-4,4,6-trimethyl- has several biochemical and physiological effects. This compound is known to play a crucial role in the metabolism of carbohydrates, lipids, and amino acids. It is also involved in the production of ATP, which is the primary source of energy for the body. Additionally, this compound has been found to have antioxidant properties, which can help protect cells from damage caused by free radicals.
実験室実験の利点と制限
The use of 2(1H)-Pyrimidinethione, 3,4-dihydro-1-(o-hydroxyphenyl)-4,4,6-trimethyl- in lab experiments has several advantages. This compound is highly reactive and can be used to study the mechanisms of several enzymes. It is also a valuable tool for studying the metabolism of carbohydrates, lipids, and amino acids. However, the use of this compound in lab experiments also has some limitations. It can be hazardous if not handled properly, and its reactivity can make it difficult to work with.
将来の方向性
There are several future directions for the study of 2(1H)-Pyrimidinethione, 3,4-dihydro-1-(o-hydroxyphenyl)-4,4,6-trimethyl-. One direction is the development of new synthesis methods that are safer and more efficient. Another direction is the study of the compound's potential applications in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential impact on human health.
Conclusion
In conclusion, 2(1H)-Pyrimidinethione, 3,4-dihydro-1-(o-hydroxyphenyl)-4,4,6-trimethyl- is a valuable compound that has several potential applications in scientific research. This compound has several physiological and biochemical effects, making it a valuable tool in various research areas. The development of new synthesis methods and further research is needed to fully understand the potential applications of this compound in the treatment of various diseases.
合成法
The synthesis of 2(1H)-Pyrimidinethione, 3,4-dihydro-1-(o-hydroxyphenyl)-4,4,6-trimethyl- can be achieved through several methods. One of the most common methods is the reaction between 4-methyl-5-(2-hydroxyethyl)thiazole and 2-chloroacetaldehyde. Another method involves the reaction between 4-methyl-5-(2-hydroxyethyl)thiazole and 2-chloroethanol. The synthesis of this compound requires careful handling as it is highly reactive and can be hazardous if not handled properly.
科学的研究の応用
2(1H)-Pyrimidinethione, 3,4-dihydro-1-(o-hydroxyphenyl)-4,4,6-trimethyl- has been extensively studied for its potential applications in scientific research. This compound has been found to have several physiological and biochemical effects, making it a valuable tool in various research areas. Some of the research areas where this compound has been used include enzymology, biochemistry, and pharmacology.
特性
CAS番号 |
63704-48-3 |
|---|---|
製品名 |
2(1H)-Pyrimidinethione, 3,4-dihydro-1-(o-hydroxyphenyl)-4,4,6-trimethyl- |
分子式 |
C13H16N2OS |
分子量 |
248.35 g/mol |
IUPAC名 |
3-(2-hydroxyphenyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C13H16N2OS/c1-9-8-13(2,3)14-12(17)15(9)10-6-4-5-7-11(10)16/h4-8,16H,1-3H3,(H,14,17) |
InChIキー |
HNRLDJLVPWJKFE-UHFFFAOYSA-N |
異性体SMILES |
CC1=CC(N=C(N1C2=CC=CC=C2O)S)(C)C |
SMILES |
CC1=CC(NC(=S)N1C2=CC=CC=C2O)(C)C |
正規SMILES |
CC1=CC(NC(=S)N1C2=CC=CC=C2O)(C)C |
その他のCAS番号 |
63704-48-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(Tert-butoxycarbonyl-methyl-amino)-methyl]-benzoic acid](/img/structure/B187831.png)
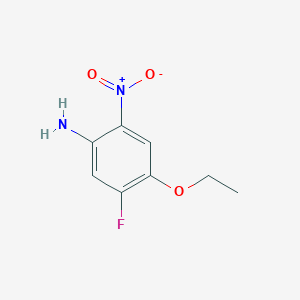
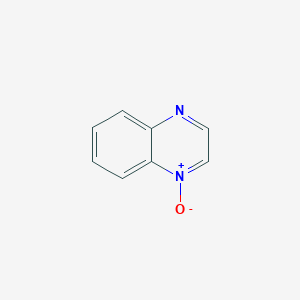
![5-(4-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B187834.png)
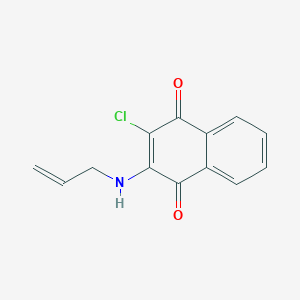
![1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone](/img/structure/B187840.png)
![Methyl 5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B187844.png)


![N-[(6-chloropyridin-3-yl)methyl]acetamide](/img/structure/B187848.png)
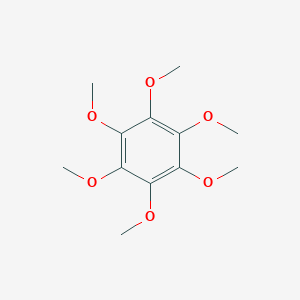
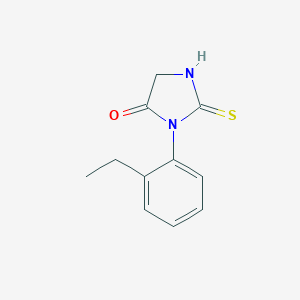
![2-Amino-4,4,6,6-tetramethyl-4,6-dihydrothieno[2,3-c]furan-3-carbonitrile](/img/structure/B187854.png)
